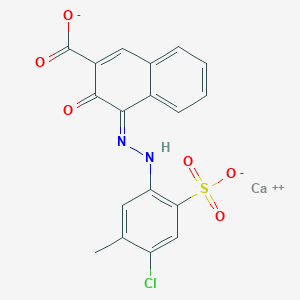
N-(4-Aminophenyl)nicotinamide
Vue d'ensemble
Description
N-(4-Aminophenyl)nicotinamide is a compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a solid substance at room temperature .
Synthesis Analysis
N-(4-Aminophenyl)nicotinamide can be synthesized through the hydrogenation of N-4-nitrophenyl nicotinamide . This process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst .
Molecular Structure Analysis
The N-(4-Aminophenyl)nicotinamide molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
The hydrogenation of N-4-nitrophenyl nicotinamide to N-(4-Aminophenyl)nicotinamide progresses through a condensation mechanism whereby an azo dimer intermediate is formed and rapidly consumed . This reaction is catalyzed by a stabilized Pd nanoparticle-organic-silica catalyst .
Physical And Chemical Properties Analysis
N-(4-Aminophenyl)nicotinamide is a solid substance at room temperature . It has a molecular weight of 213.24 .
Applications De Recherche Scientifique
Metabolic Effects in Cancer Cells
Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866 which targets nicotinamide pathways, show significant metabolic alterations in cancer cells, affecting amino acids, purine, and pyrimidine metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway. This suggests the potential of nicotinamide derivatives in cancer treatment (Tolstikov et al., 2014).Effects on Microsomal Mixed-Function Oxidase Activity
Nicotinamide can influence the oxidative metabolism of hepatic microsomal mixed-function oxidase. This effect on metabolic enzymes highlights the importance of nicotinamide in various biochemical pathways and potential therapeutic applications (Schenkman, Ball, & Estabrook, 1967).Promotion of Cell Survival and Differentiation in Stem Cells
Nicotinamide has been observed to promote cell survival and differentiation in human pluripotent stem cells, acting as an inhibitor of multiple kinases. This underscores its potential in stem cell research and applications (Meng et al., 2018).Inhibition Effects on Drug Metabolism
Research shows nicotinamide can inhibit the metabolism of drugs by liver microsomes. This inhibition is relevant for understanding drug interactions and metabolic processes (Sasame & Gillette, 1970).Role in Neuroprotection and Neurovascular Health
Nicotinamide's involvement in neuroprotection and the maintenance of neurovascular integrity in the central nervous system is significant. It influences pathways related to cellular survival and longevity, which could be crucial in treating neurodegenerative disorders (Maiese et al., 2004; Li, Chong, & Maiese, 2006).Corrosion Inhibition and Material Science Applications
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating potential applications in material science and engineering (Chakravarthy, Mohana, & Kumar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOLOFFPBBNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360655 | |
| Record name | N-(4-Aminophenyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)nicotinamide | |
CAS RN |
19060-64-1 | |
| Record name | N-(4-Aminophenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)






![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)




